molecular formula C17H11Cl2FN2O2 B2385531 methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-22-3

methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2385531
CAS No.: 318256-22-3
M. Wt: 365.19
InChI Key: KJBCWUKNDGPFGY-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrazole ring, with a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with 4-fluorobenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the fluorine atom.

    Methyl 5-(3,4-dichlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but has a chlorine atom instead of fluorine.

Uniqueness

Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O2/c1-24-17(23)15-9-16(10-2-7-13(18)14(19)8-10)22(21-15)12-5-3-11(20)4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBCWUKNDGPFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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